N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide: is a complex organic compound that features a thiophene ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene with an appropriate alkylating agent to introduce the hydroxypropyl group.
Sulfonamide Formation: The hydroxypropyl intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The hydroxy and sulfonamide groups are likely involved in hydrogen bonding and other interactions with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methoxybenzamide
- N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both a methoxy-methylbenzenesulfonamide moiety and a thiophene ring. This combination of functional groups provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-9-13(3-4-15(11)20-2)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIUSWNRCMSMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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